molecular formula C17H14N4O2S B11468952 2-(2-hydroxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one

2-(2-hydroxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one

Cat. No.: B11468952
M. Wt: 338.4 g/mol
InChI Key: POQLYQFSOQEJDV-UHFFFAOYSA-N
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Description

2-(2-hydroxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a tetrahydrobenzothieno moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the triazolopyrimidine ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce modified tetrahydrobenzothieno compounds. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-(2-hydroxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-hydroxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one stands out due to its unique combination of a hydroxyphenyl group and a tetrahydrobenzothieno moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

4-(2-hydroxyphenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one

InChI

InChI=1S/C17H14N4O2S/c22-11-7-3-1-5-9(11)14-18-15-13-10-6-2-4-8-12(10)24-16(13)19-17(23)21(15)20-14/h1,3,5,7,22H,2,4,6,8H2,(H,19,23)

InChI Key

POQLYQFSOQEJDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=O)N4C3=NC(=N4)C5=CC=CC=C5O

Origin of Product

United States

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